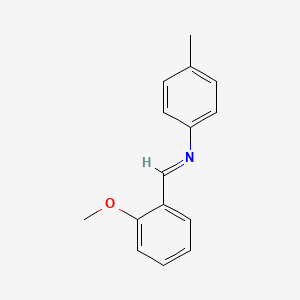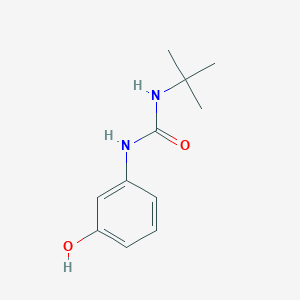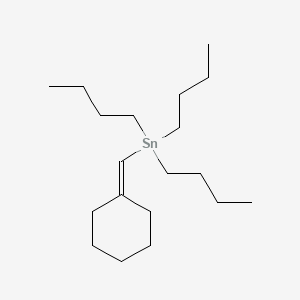![molecular formula C22H17N3O3 B11947112 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione CAS No. 882865-49-8](/img/structure/B11947112.png)
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione: is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of benzoyl and phenyl groups, which contribute to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s potential bioactivity is of interest. It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various high-performance applications.
作用机制
The mechanism of action of 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- 4-phenyl-2,4,6-triazatricyclo[5.3.2.02,6]dodeca-9,11-dien-3,5,8-trione
- 5-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
- 1,2,3,4,5,6-hexamethyl-9-phenyl-7,8,9-triazatricyclo[4.3.0.0(2,5)]nona-3,7-diene
Uniqueness: 7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione stands out due to its specific combination of benzoyl and phenyl groups, which contribute to its unique chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction pathways, and biological effects, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
882865-49-8 |
|---|---|
分子式 |
C22H17N3O3 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |
InChI |
InChI=1S/C22H17N3O3/c26-20(14-8-3-1-4-9-14)19-18-17(16-12-7-13-23-25(16)19)21(27)24(22(18)28)15-10-5-2-6-11-15/h1-13,16-19H |
InChI 键 |
VKJFSKWYIOSLST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


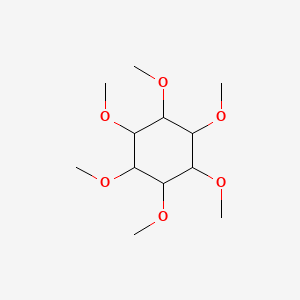
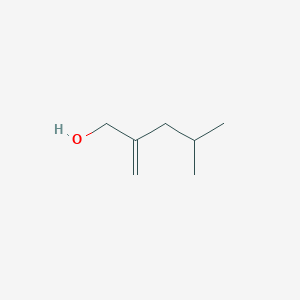
![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

